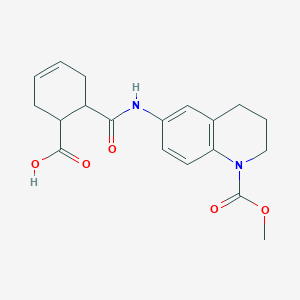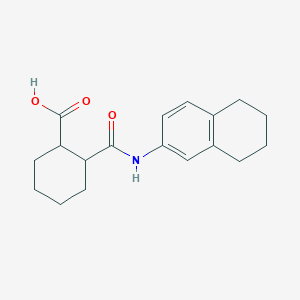![molecular formula C24H23NO5 B269631 N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a dibenzofuran moiety linked to a trimethoxybenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Dibenzofuran Moiety: Dibenzofuran can be synthesized through the cyclization of biphenyl derivatives or via the O-arylation of phenols followed by cyclization.
Attachment of the Ethyl Linker: The dibenzofuran moiety is then reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl linker.
Formation of the Trimethoxybenzamide Group: The final step involves the reaction of the ethylated dibenzofuran with 3,4,5-trimethoxybenzoic acid or its derivatives under amide-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The dibenzofuran moiety can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.
Major Products
Oxidation: Oxidized derivatives of the dibenzofuran moiety.
Reduction: Reduced forms of the compound, potentially affecting the amide group.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzofuran moiety can intercalate with DNA or interact with proteins, while the trimethoxybenzamide group can enhance binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: A simpler compound with similar structural features but lacking the trimethoxybenzamide group.
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide: Another derivative with a different substituent on the benzamide group.
Uniqueness
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide group, which can significantly alter its chemical and biological properties compared to simpler dibenzofuran derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H23NO5 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
N-(2-dibenzofuran-2-ylethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H23NO5/c1-27-21-13-16(14-22(28-2)23(21)29-3)24(26)25-11-10-15-8-9-20-18(12-15)17-6-4-5-7-19(17)30-20/h4-9,12-14H,10-11H2,1-3H3,(H,25,26) |
Clave InChI |
YVOPCGJCFYFCAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide](/img/structure/B269550.png)
![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B269551.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-4-methylbenzohydrazide](/img/structure/B269552.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B269555.png)
![methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B269558.png)

![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide](/img/structure/B269561.png)
![4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline](/img/structure/B269562.png)
![[2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-ylamino)ethoxy]acetic acid](/img/structure/B269564.png)
![2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B269568.png)

![6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B269571.png)

![N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B269576.png)
